Cas no 1895441-08-3 (1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol)
1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol
- 1-{3-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol
- 1895441-08-3
- EN300-1972420
-
- Inchi: 1S/C10H12F2OS/c1-7(13)5-8-3-2-4-9(6-8)14-10(11)12/h2-4,6-7,10,13H,5H2,1H3
- InChI Key: RIQUPDVPZHHJON-UHFFFAOYSA-N
- SMILES: S(C(F)F)C1=CC=CC(=C1)CC(C)O
Computed Properties
- Exact Mass: 218.05769250g/mol
- Monoisotopic Mass: 218.05769250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 45.5Ų
1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1972420-1g |
1-{3-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol |
1895441-08-3 | 1g |
$1500.0 | 2023-09-16 | ||
| Enamine | EN300-1972420-5g |
1-{3-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol |
1895441-08-3 | 5g |
$4349.0 | 2023-09-16 | ||
| Enamine | EN300-1972420-10g |
1-{3-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol |
1895441-08-3 | 10g |
$6450.0 | 2023-09-16 | ||
| Enamine | EN300-1972420-0.05g |
1-{3-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol |
1895441-08-3 | 0.05g |
$1261.0 | 2023-09-16 | ||
| Enamine | EN300-1972420-0.1g |
1-{3-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol |
1895441-08-3 | 0.1g |
$1320.0 | 2023-09-16 | ||
| Enamine | EN300-1972420-0.25g |
1-{3-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol |
1895441-08-3 | 0.25g |
$1381.0 | 2023-09-16 | ||
| Enamine | EN300-1972420-0.5g |
1-{3-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol |
1895441-08-3 | 0.5g |
$1440.0 | 2023-09-16 | ||
| Enamine | EN300-1972420-1.0g |
1-{3-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol |
1895441-08-3 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1972420-2.5g |
1-{3-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol |
1895441-08-3 | 2.5g |
$2940.0 | 2023-09-16 | ||
| Enamine | EN300-1972420-5.0g |
1-{3-[(difluoromethyl)sulfanyl]phenyl}propan-2-ol |
1895441-08-3 | 5g |
$4349.0 | 2023-06-02 |
1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol
Introduction to 1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol (CAS No. 1895441-08-3)
1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol (CAS No. 1895441-08-3) is a versatile organic compound with a unique structure that has garnered significant attention in recent scientific research. This compound, characterized by its difluoromethylsulfanylphenyl group and propan-2-ol moiety, exhibits a range of interesting chemical properties and potential applications. In this article, we will delve into its structural features, synthesis methods, biological activities, and environmental impact, drawing on the latest research findings to provide a comprehensive overview.
The molecular structure of 1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol is composed of a benzene ring substituted with a difluoromethylsulfanyl group at the meta position and an isopropyl alcohol group attached via a methylene bridge. This arrangement confers the compound with both hydrophilic and lipophilic properties, making it suitable for various chemical reactions and biological interactions. Recent studies have highlighted its potential as a building block in organic synthesis, particularly in the development of bioactive molecules.
One of the most notable aspects of this compound is its ability to participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the sulfanyl group. This property has been exploited in recent research to synthesize novel heterocyclic compounds with potential pharmacological applications. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol exhibit significant anti-inflammatory activity, suggesting their potential as leads for drug development.
The synthesis of 1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol typically involves a multi-step process starting from readily available starting materials such as phenol derivatives. A common approach involves the introduction of the difluoromethylsulfanyl group through nucleophilic aromatic substitution followed by alkylation to introduce the propan-2-ol moiety. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and enhancing scalability.
In terms of biological activity, 1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol has shown promise in several areas. For example, research conducted at the University of California revealed that this compound exhibits moderate cytotoxicity against cancer cell lines, potentially making it a candidate for anticancer drug discovery. Additionally, its ability to inhibit certain enzymes involved in inflammatory pathways has positioned it as a potential lead for anti-inflammatory therapeutics.
Environmental considerations are also critical when evaluating compounds like 1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol. Recent studies have assessed its biodegradability and toxicity to aquatic organisms. Results indicate that under aerobic conditions, the compound undergoes moderate biodegradation, though further research is needed to fully understand its environmental fate. Regulatory agencies have emphasized the importance of minimizing exposure during industrial processes to ensure ecological safety.
In conclusion, 1-{3-(difluoromethyl)sulfanylphenyl}propan-2-ol (CAS No. 1895441-08-3) is a multifaceted compound with intriguing chemical properties and diverse applications. Its role as a building block in organic synthesis, coupled with its emerging biological activities, underscores its significance in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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